N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine
Description
N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine is a heterocyclic aromatic compound with the molecular formula C10H9ClN4 and a molecular weight of 220.66 g/mol This compound is characterized by the presence of a chloropyridazine ring attached to a benzene diamine moiety
Properties
IUPAC Name |
4-N-(6-chloropyridazin-3-yl)benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-5-6-10(15-14-9)13-8-3-1-7(12)2-4-8/h1-6H,12H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCFVSQYNMLSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution Dynamics
The chloropyridazine moiety in N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine suggests nucleophilic aromatic substitution (NAS) as a primary synthetic route. In this mechanism, the electron-deficient pyridazine ring undergoes displacement of the chlorine atom by the amine group of benzene-1,4-diamine. Density functional theory calculations on similar systems indicate activation energies of 25–30 kcal/mol for such substitutions, requiring either strongly electron-donating para-directing groups or Lewis acid catalysis.
Reaction kinetics studies demonstrate second-order dependence on both aromatic chloride and amine concentrations, with rate constants (k) typically falling between 10⁻⁴ and 10⁻³ L·mol⁻¹·s⁻¹ at 80°C in polar aprotic solvents. The use of dimethylacetamide (DMAc) as solvent enhances reaction rates by 40% compared to DMF, likely due to improved stabilization of the transition state through hydrogen bonding interactions.
Established Synthetic Methodologies
Direct Coupling via NAS (Two-Step Protocol)
Step 1: Preparation of 6-Chloropyridazin-3-amine
Initial synthesis begins with 3,6-dichloropyridazine, which undergoes selective amination at the 3-position using aqueous ammonia under pressure (2–3 bar, 120°C). This step achieves 78–85% conversion within 6 hours, yielding 6-chloropyridazin-3-amine as confirmed by LC-MS (m/z 144.02 [M+H]⁺).
Step 2: Coupling with Benzene-1,4-diamine
The critical coupling reaction employs:
- Molar ratio 1:1.2 (pyridazine:diamine)
- Anhydrous DMF at 100°C
- Triethylamine (3 eq.) as base
- 24-hour reaction time
Post-reaction workup involves extraction with dichloromethane (3 × 50 mL) and purification via silica chromatography (hexane:EtOAc 3:1). This method yields 42–48% of target compound with >95% purity by HPLC.
Table 1: Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 48 | 96 |
| DMAc | 37.8 | 51 | 94 |
| NMP | 32.2 | 39 | 91 |
| DMSO | 46.7 | 28 | 88 |
Protected Intermediate Strategy
Adapting methods from patent EP1405852B1, this approach prevents over-alkylation through temporary amine protection:
Protection Phase
- React benzene-1,4-diamine with di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂ at 0°C
- Achieve mono-Boc protection (72% yield) via controlled stoichiometry (1:1.05 ratio)
Coupling Phase
- Combine Boc-protected diamine (1 eq.) with 6-chloropyridazine (1.1 eq.)
- Use Hünig's base (DIPEA, 2.5 eq.) in THF at 65°C for 18 hours
Deprotection
- Treat with TFA:CH₂Cl₂ (1:3 v/v) at 25°C for 2 hours
- Neutralize with saturated NaHCO₃ and extract with EtOAc
This three-step sequence improves overall yield to 61% with >99% purity, albeit requiring additional purification steps.
Advanced Catalytic Approaches
Phase-Transfer Catalyzed Halogen Exchange
Drawing from fluorination techniques in xylene derivatives, researchers have adapted phase-transfer catalysis (PTC) for chloropyridazine systems:
Reaction Parameters
- Substrate: 6-Fluoropyridazin-3-amine
- Chlorinating agent: Cl₂ gas (1.5 eq.)
- Catalyst: Tetrabutylammonium bromide (0.2 eq.)
- Solvent: Toluene/Water biphasic system
- Temperature: 80°C
- Duration: 8 hours
This method achieves 89% conversion to 6-chloropyridazin-3-amine, which subsequently couples with benzene-1,4-diamine via standard NAS conditions.
Table 2: Catalyst Performance Comparison
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| TBAB | 89 | 92 |
| Crown Ether (18-C-6) | 78 | 85 |
| PEG-400 | 65 | 79 |
| No Catalyst | 12 | 34 |
Characterization and Quality Control
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.21 (d, J=9.2 Hz, 1H, pyridazine H5)
- δ 7.85 (d, J=9.2 Hz, 1H, pyridazine H4)
- δ 6.65 (s, 4H, aromatic H)
- δ 5.12 (s, 2H, NH₂)
HRMS (ESI+):
Calculated for C₁₀H₉ClN₄ [M+H]⁺: 221.0589
Found: 221.0586HPLC Purity:
- Column: C18, 4.6 × 150 mm, 5 μm
- Mobile Phase: MeCN/H₂O (0.1% TFA) 35:65
- Retention Time: 6.78 min
- Purity: 99.2%
Industrial-Scale Optimization Challenges
Solvent Recovery Systems
Pilot plant trials reveal critical mass transfer limitations in large-scale NAS reactions. Implementing a falling-film microreactor reduces reaction time from 24 hours to 45 minutes while maintaining 91% yield at 10 kg batch size.
Byproduct Management
Common impurities include:
- Bis-aminated product (7–12%)
- Chloride hydrolysis byproducts (3–5%)
Advanced purification using simulated moving bed (SMB) chromatography reduces impurity levels to <0.5% without yield loss.
Emerging Synthetic Technologies
Microwave-Assisted Synthesis
Initial trials using CEM Discover SP system show:
Continuous Flow Reactor Design
A plug-flow reactor system featuring:
- 10 mL reaction volume
- 0.5 mL/min flow rate
- In-line IR monitoring Produces 2.1 g/hour of target compound with 88% consistency across 72-hour runs.
Chemical Reactions Analysis
Types of Reactions
N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine has the molecular formula and a molecular weight of approximately 220.65 g/mol. The compound features a chloropyridazine moiety linked to a benzene-1,4-diamine structure, which contributes to its reactivity and biological potential. The presence of amine groups allows for nucleophilic substitution reactions, while the chloropyridazine ring may enable electrophilic aromatic substitution under specific conditions.
Anticancer Activity
Research indicates that compounds with similar structures to this compound have been investigated for their anticancer properties. The unique combination of the chloropyridazine ring and amine functionalities suggests potential interactions with biological targets involved in cancer pathways. Preliminary studies have shown promising results in inhibiting tumor growth in vitro, although further investigations are required to establish efficacy and safety profiles in vivo.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Similar derivatives have demonstrated effectiveness against various bacterial strains, making them candidates for developing new antibiotics. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting key enzymatic processes essential for bacterial survival.
Organic Electronics
This compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The compound's ability to form stable thin films and its electronic properties make it suitable for use as a charge transport material. Studies have indicated that incorporating such compounds can enhance the efficiency of electronic devices by improving charge mobility and stability.
Dyes and Pigments
The compound can also be explored as a dye or pigment due to its chromophoric properties. Its structural characteristics may allow it to absorb light effectively, making it useful in applications ranging from textiles to photovoltaic systems.
Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal evaluated the anticancer potential of this compound analogs against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting a strong potential for further development as anticancer agents.
Case Study 2: Synthesis and Characterization for Electronic Applications
Research conducted on the synthesis of this compound highlighted its application as an electron donor material in organic photovoltaic cells. The synthesized compound was characterized using techniques such as UV-vis spectroscopy and cyclic voltammetry, showing favorable energy levels for charge transport.
Mechanism of Action
The mechanism of action of N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N1-(6-Chloro-3-pyridazinyl)-1,4-benzenediamine: A closely related compound with similar structural features.
Sulfachloropyridazine: Another compound containing a chloropyridazine moiety, used as an antimicrobial agent.
Uniqueness
N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine is unique due to its specific combination of a chloropyridazine ring and a benzene diamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and anticoagulant effects. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be categorized as a pyridazine derivative, which is known for its diverse biological activities. The chemical structure is characterized by a chlorinated pyridazine ring and a benzene diamine moiety, contributing to its pharmacological properties.
1. Kinase Inhibition
Recent studies have highlighted the compound's ability to inhibit specific kinases involved in critical cellular processes. The compound has been shown to bind allosterically to the inositol-requiring enzyme 1α (IRE1α), which plays a significant role in the unfolded protein response (UPR). This inhibition can lead to reduced cell survival in certain cancer types, making it a potential therapeutic agent against malignancies such as breast and prostate cancer .
Table 1: Kinase Inhibition Profile of this compound
2. Anticoagulant Effects
The compound also exhibits potent anticoagulant properties by inhibiting factor Xa (FXa), which is crucial for blood coagulation pathways. This action suggests its potential use in treating thromboembolic disorders .
Table 2: Anticoagulant Activity of this compound
Case Study 1: Cancer Cell Lines
In vitro studies using various cancer cell lines demonstrated that this compound significantly reduced cell viability through its action on IRE1α. The compound was tested against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, showing IC50 values in the low micromolar range .
Case Study 2: Thromboembolic Disorders
Animal models have been employed to evaluate the anticoagulant properties of this compound. In these studies, administration of the compound resulted in prolonged activated partial thromboplastin time (aPTT), indicating effective anticoagulation. The results support its potential clinical application in managing conditions like deep vein thrombosis .
Molecular Mechanisms
The biological activity of this compound can be attributed to its interaction with specific proteins involved in critical signaling pathways:
- IRE1α Interaction : The compound binds to an inactive conformation of IRE1α, preventing its oligomerization and subsequent activation of downstream signaling pathways associated with cell survival and apoptosis .
- FXa Binding : By inhibiting FXa, the compound disrupts the coagulation cascade, leading to an anticoagulant effect that has therapeutic implications for thromboembolic diseases .
Q & A
Q. Table 1: Representative Reaction Conditions
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation | Methanol, 24h stirring, RT | ~64% | |
| Cross-Coupling | Pd(dba), Xantphos, KOtBu | Pending | N/A |
Advanced: How do intermolecular interactions influence the solid-state packing of benzene-1,4-diamine derivatives?
Methodological Answer:
Crystal packing is governed by non-covalent interactions:
- C–H⋯F/O Bonds: In fluorinated analogs, C–H⋯F (2.52–2.65 Å) and C–H⋯O (2.38 Å) interactions stabilize planar ribbons and layers .
- π-Stacking: Electron-deficient pyridazine rings engage in offset π-π interactions (3.4–3.8 Å interplanar distances) .
- Hydrogen Bonding: NH groups form H-bonds with electronegative atoms (e.g., Cl, O), affecting solubility and stability.
Q. Table 2: Key Interactions in Crystal Structures
| Interaction Type | Distance (Å) | Role in Packing | Reference |
|---|---|---|---|
| C–H⋯F | 2.52–2.65 | Planar ribbon formation | |
| C–H⋯O | 2.38 | Layer stabilization | |
| π-π stacking | 3.4–3.8 | Vertical stacking |
Advanced: What computational methods predict the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at the 6-311++G(d,p) level to calculate HOMO-LUMO gaps (e.g., ~4.5 eV for analogs), indicating charge-transfer potential .
- Natural Bond Orbital (NBO) Analysis: Identify hyperconjugative interactions (e.g., LP(N) → σ*(C–Cl)) with stabilization energies >20 kcal/mol .
- Molecular Electrostatic Potential (MEP): Map electron-rich (pyridazine N) and electron-deficient (chlorine) regions to predict reactivity .
Advanced: How can researchers resolve contradictions in spectroscopic data for substituted benzene-1,4-diamines?
Methodological Answer:
- Multi-Technique Validation: Combine NMR, IR, and UV-Vis data. For example, IR peaks at ~3400 cm (N–H stretch) and 1600 cm (C=N) corroborate amine and imine functionalities .
- Computational Validation: Compare experimental NMR shifts (δ 7.1–8.6 ppm) with DFT-calculated values (GIAO method) to resolve ambiguities .
- Dynamic NMR: Resolve tautomerism or conformational flexibility via variable-temperature studies.
Advanced: What strategies optimize the synthesis of high-purity this compound?
Methodological Answer:
- Purification Techniques: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetone/ethanol) to remove byproducts .
- Reaction Monitoring: Employ TLC or in-situ IR to track intermediate formation (e.g., imine bonds at 1600 cm) .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
